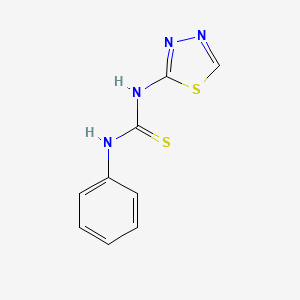

1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea

Description

Historical Context and Evolution of Thiourea (B124793) Derivatives in Drug Discovery

Thiourea and its derivatives have a rich history in medicinal chemistry, evolving from simple organic compounds to integral components of complex therapeutic agents. researchgate.netsemanticscholar.org Their journey in drug discovery is marked by key findings that have established them as a "privileged structure." nih.gov

The story of thiourea in medicine began with early observations of its biological effects. A significant milestone was the discovery of the antithyroid properties of thiourea and its derivatives, such as thiouracil, which interferes with the biosynthesis of thyroid hormones. nih.gov This finding paved the way for the development of drugs to treat hyperthyroidism. Another early example highlighting the therapeutic potential of this class was an analogue of trypan red, a dye with anti-trypanosomal activity that laid foundational principles for modern chemotherapy. nih.gov Over the years, research has revealed that thiourea derivatives possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.comresearchgate.netmdpi.com For instance, compounds like thioacetazone and thiocarlide were developed for the treatment of Mycobacterium tuberculosis infections. nih.gov These initial discoveries underscored the versatility of the thiourea scaffold and spurred further investigation into its potential.

Heterocyclic compounds, particularly those containing sulfur and nitrogen, are fundamental building blocks in drug discovery. openmedicinalchemistryjournal.com These atoms introduce unique physicochemical properties to the molecular structure, influencing factors like polarity, hydrogen bonding capacity, and metabolic stability. openmedicinalchemistryjournal.com The sulfur atom in thiourea, for example, is crucial for its biological activity and allows it to coordinate with metal ions, which can enhance its antibacterial and antifungal properties. semanticscholar.org

Nitrogen-sulfur heterocycles are of particular interest due to their exceptional bioactive behavior and unique structural features that enable a wide range of pharmacological activities. openmedicinalchemistryjournal.comresearchgate.net They are integral to the structure of numerous natural and synthetic compounds with therapeutic value. The ability of the thiourea moiety to form stable interactions with biological targets, such as enzymes and receptors, is a key reason for its prevalence in medicinal chemistry. nih.govbiointerfaceresearch.com This capacity for interaction, combined with the structural diversity achievable through substitution, has cemented the role of sulfur and nitrogen-containing scaffolds as cornerstones of modern drug design. mdpi.comresearchgate.net

Significance of the 1,3,4-Thiadiazole (B1197879) Ring System as a Privileged Pharmacophore

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is recognized as a privileged pharmacophore in medicinal chemistry. nih.govbenthamdirect.comeurekaselect.comresearcher.life This designation stems from its frequent appearance in biologically active compounds and its ability to interact with a wide range of biological targets. nih.govbenthamdirect.comresearchgate.net The structural and electronic properties of the 1,3,4-thiadiazole ring make it a versatile scaffold for the design of new therapeutic agents. researchgate.netresearchgate.net

Several structural features of the 1,3,4-thiadiazole ring contribute to its biological activity. nih.gov Its aromatic nature provides significant stability in vivo with minimal toxicity. mdpi.com The mesoionic character of the ring enhances its ability to cross cellular membranes and interact strongly with biological targets like proteins and DNA. nih.govmdpi.commdpi.com The presence of the sulfur atom and two nitrogen atoms allows for various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to target proteins. researchgate.net Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a core structure in nucleic acids, which allows derivatives to potentially interfere with processes like DNA replication. nih.govmdpi.com The sulfur atom can also engage in σ-hole interactions, contributing to binding with biological targets. nih.gov The synthetic accessibility of 2,5-disubstituted 1,3,4-thiadiazoles through the cyclization of linear organic derivatives further enhances their appeal in drug discovery. nih.govresearchgate.net

The 1,3,4-thiadiazole scaffold is associated with an extensive range of pharmacological activities. researchgate.netresearchgate.netnih.govjapsonline.com Its derivatives have been reported to exhibit potent effects across various therapeutic areas. nih.govbenthamdirect.comresearcher.lifersc.org The versatility of this scaffold allows medicinal chemists to fine-tune the pharmacological profile by modifying the substituents at different positions of the ring. researchgate.netresearchgate.net

Table 1: Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have shown efficacy against various human cancer cell lines, including leukemia. mdpi.comnih.govjapsonline.com | researchgate.netmdpi.comnih.govresearchgate.netjapsonline.com |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi has been observed. researchgate.netjapsonline.com | researchgate.netresearchgate.netjapsonline.comnih.govnih.gov |

| Anti-inflammatory | Compounds have demonstrated anti-inflammatory and analgesic properties. researchgate.netjapsonline.comrsc.org | researchgate.netresearchgate.netnih.govresearchgate.netjapsonline.comrsc.org |

| Antitubercular | Activity against Mycobacterium tuberculosis has been reported. researchgate.netjapsonline.com | researchgate.netresearchgate.netjapsonline.commdpi.com |

| Antiviral | Some derivatives have shown potential as antiviral agents. nih.govresearchgate.net | nih.govresearchgate.netrsc.org |

| Anticonvulsant | Effects on the central nervous system, including anticonvulsant activity, have been noted. researchgate.netnih.gov | researchgate.netresearchgate.netnih.govresearchgate.netrsc.org |

| Diuretic | Certain derivatives, like Acetazolamide, are used as diuretics. nih.govresearchgate.netjapsonline.com | researchgate.netnih.govresearchgate.netjapsonline.comrsc.org |

| Antidepressant | Anxiolytic and antidepressant effects have been observed in some compounds. researchgate.netnih.gov | researchgate.netnih.govresearchgate.netjapsonline.com |

Rationale for Investigating 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea

The rationale for designing and synthesizing this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activities. nih.govnih.gov In this case, the well-established anticancer and antimicrobial properties of both the thiourea and the 1,3,4-thiadiazole scaffolds provide a strong foundation for investigating their combined potential. nih.govresearchgate.net

The 1,3,4-thiadiazole ring, when incorporated with other heterocyclic systems like thiourea, has shown improved anticancer properties. nih.gov Research into related structures, such as 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, has demonstrated significant cytotoxicity against various human cancer cell lines. researchgate.net Similarly, the synthesis of 5-substituted-1,3,4-thiadiazoles linked with phenyl thiourea has yielded compounds with potent antileukemic activity. nih.gov

Hybridization of Thiourea and Thiadiazole Moieties for Enhanced Bioactivity

The strategic combination of the thiourea and 1,3,4-thiadiazole scaffolds into a single molecular entity, as seen in This compound , is a compelling approach to generating novel compounds with potentially amplified or unique biological activities. The resulting hybrid molecule leverages the pharmacophoric features of both moieties. The thiourea bridge acts as a flexible linker and a potent hydrogen bonding unit, while the thiadiazole ring serves as a key hydrophobic and aromatic component that can engage in various receptor interactions. nih.gov

Research into derivatives of this hybrid structure has revealed a broad spectrum of biological activities. For instance, various substituted 1-phenyl-3-(5-substituted-1,3,4-thiadiazol-2-yl)thiourea analogs have been synthesized and evaluated for their therapeutic potential. These studies have consistently demonstrated that modifications to the phenyl ring and the 5-position of the thiadiazole ring can significantly influence the compound's bioactivity.

Anticancer Activity: Derivatives of this scaffold have shown significant promise as anticancer agents. For example, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as analogs of the anticancer drug Sorafenib. Several of these compounds exhibited potent cytotoxic effects against various human cancer cell lines, including HeLa, with IC₅₀ values significantly lower than the reference drug. elsevierpure.comresearchgate.net Another study on 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives reported significant antidiabetic activity and notable antibacterial and anti-inflammatory properties. frontiersin.org

| Derivative | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |

|---|---|---|---|

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea | HeLa | 0.37 | elsevierpure.com |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea | HeLa | 0.73 | elsevierpure.com |

| 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | K562 (Chronic Myeloid Leukemia) | 0.038 | researchgate.net |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | 2.44 | mdpi.com |

Antimicrobial and Antifungal Activity: The thiourea-thiadiazole hybrid has also been a fruitful scaffold for the development of antimicrobial agents. Studies on sulfonyl thiourea derivatives containing a 1,3,4-thiadiazole ring have shown remarkable antibacterial and antifungal activity. nih.gov Certain derivatives exhibited potent inhibition against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov Other research has highlighted the antituberculosis potential of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives. japsonline.com

| Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Sulfonyl thioureas with 1,3,4-thiadiazole | S. aureus | 0.78–3.125 μg/mL | nih.gov |

| N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas | Mycobacterium tuberculosis H37Rv | Screened at 6.25 µg/ml | japsonline.com |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Ralstonia solanacearum | EC₅₀ = 2.23 μg/mL | mdpi.com |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | EC₅₀ = 0.51 μg/mL | mdpi.com |

Current Research Landscape and Gaps in Understanding

The current body of research is heavily focused on the synthesis and biological evaluation of various substituted analogs of This compound . This extensive work on derivatives has firmly established the potential of this hybrid scaffold in medicinal chemistry. The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the phenyl and thiadiazole rings are critical determinants of biological activity. nih.gov

However, a significant and conspicuous gap in the literature is the lack of detailed biological data for the parent compound, This compound , itself. While it is often used as a starting material or a reference point, its own intrinsic bioactivity profile is rarely reported in detail. This omission makes it difficult to:

Establish a baseline: Without data on the parent compound, it is challenging to accurately quantify the contribution of various substituents to the observed enhancement in bioactivity.

Fully understand SAR: A complete structure-activity relationship analysis is hampered by the absence of a true starting point. The effects of adding functional groups cannot be fully appreciated without knowing the activity of the unsubstituted molecule.

Explore its full potential: The parent compound itself may possess unique or useful biological properties that are being overlooked in the rush to create more complex derivatives.

Research Objectives and Scope of Academic Inquiry

Based on the identified gaps in the current understanding, the following research objectives are proposed to advance the scientific inquiry into This compound :

Synthesis and Characterization: To develop and optimize a robust synthetic route for the preparation of pure This compound . This would be followed by its complete chemical characterization using modern analytical techniques.

Comprehensive Biological Screening: To conduct a broad and systematic in vitro screening of the parent compound against a diverse panel of biological targets. This should include, but not be limited to:

A wide range of cancer cell lines to determine its baseline cytotoxic profile.

A panel of pathogenic bacteria and fungi to establish its antimicrobial spectrum.

Key enzymes that are known to be modulated by thiourea or thiadiazole derivatives.

Establishment of a SAR Baseline: To use the biological activity data of the parent compound as a definitive baseline for future structure-activity relationship studies. This will allow for a more quantitative and rational design of next-generation derivatives.

Exploration of Novel Therapeutic Areas: To investigate the potential of This compound in therapeutic areas beyond the well-explored domains of cancer and microbial infections, such as its potential as an anti-inflammatory, anticonvulsant, or antiviral agent. japsonline.comfrontiersin.org

The scope of this academic inquiry should be strictly focused on the chemical and biological properties of This compound to fill the existing knowledge void. By systematically evaluating the parent compound, the scientific community can build a more solid foundation for the rational design and development of more effective and targeted drugs based on this promising hybrid scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S2/c14-8(12-9-13-10-6-15-9)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUHGRXUQXQHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Synthesis

Classical Synthetic Approaches to Thiourea (B124793) Formation

Traditional methods for forming the thiourea linkage remain fundamental in organic synthesis, valued for their reliability and simplicity.

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. For the title compound, this involves the addition of the amino group of 2-amino-1,3,4-thiadiazole (B1665364) to phenyl isothiocyanate. uzhnu.edu.ua This reaction is typically conducted in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or ethanol (B145695). uzhnu.edu.uanih.gov The nucleophilic nitrogen atom of the aminothiadiazole attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of the thiourea derivative. The reaction generally proceeds smoothly at room or elevated temperatures, often providing high yields of the desired product. uzhnu.edu.ua Thiosemicarbazides, which are precursors for some thiadiazole syntheses, can also be formed by reacting hydrazine (B178648) hydrate (B1144303) with an appropriate isothiocyanate. jocpr.com

Table 1: Overview of Classical Synthesis Precursors This table is interactive. You can sort and filter the data.

| Precursor Name | Role in Synthesis | Typical Synthesis Method |

|---|---|---|

| Phenyl Isothiocyanate | Electrophile | Commercially available or prepared from aniline. |

| 2-Amino-1,3,4-thiadiazole | Nucleophile | Cyclization of thiosemicarbazide (B42300) with an acid. mdpi.com |

| Thiosemicarbazide | Starting Material | Used to synthesize the 2-amino-1,3,4-thiadiazole ring. jocpr.com |

Advanced and Green Synthetic Strategies

In response to the growing need for environmentally benign and efficient chemical processes, advanced synthetic methods have been developed and applied to the synthesis of thiourea derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields compared to conventional heating methods. researchgate.netnih.gov In the context of synthesizing thiadiazole derivatives, microwave irradiation has been successfully used for various reaction steps, including the formation of the thiadiazole ring itself and the subsequent derivatization. mdpi.com The synthesis of thiadiazolyl-thioureas under microwave conditions offers advantages of operational simplicity, speed, and efficiency, aligning with the principles of green chemistry. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Thiazole (B1198619) Synthesis | 12 h | A few minutes | 45-65% to 70-92% | researchgate.net |

| Heterocyclic Synthesis | Several hours | 2-3 min | Improved yields |

Phase Transfer Catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). tandfonline.com This methodology has been successfully applied to the synthesis of acylthiourea derivatives under mild conditions. tandfonline.comtandfonline.com Catalysts such as polyethylene (B3416737) glycol (PEG), particularly PEG-400 or PEG-600, have been used to promote the one-pot synthesis of thiourea derivatives. tandfonline.comtandfonline.comingentaconnect.comresearchgate.net The use of PTC is advantageous as it often involves inexpensive, stable, and non-toxic catalysts, facile procedures, and can lead to good or excellent yields. tandfonline.comtandfonline.com

The 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea molecule is not merely a final product but also a versatile intermediate for constructing more complex, fused heterocyclic systems. The thiourea moiety contains multiple nucleophilic centers (two nitrogen atoms and one sulfur atom) that can participate in cyclization reactions. By reacting with appropriate bifunctional electrophiles, the thiourea derivative can undergo chemo- and regioselective cyclization. For example, thioureas can be cyclized to form thiazole or other fused systems. nih.govresearchgate.net The reaction of thiourea derivatives with bromoacyl bromides can lead to the formation of isomeric iminothiazolidinones, with the reaction site being controlled by factors such as temperature and solvent. researchgate.net Furthermore, intramolecular cyclization of related thiosemicarbazides (precursors to thioureas) in acidic or alkaline media can yield 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) rings, respectively. nih.gov These cyclization reactions are crucial for developing new molecular scaffolds based on the thiadiazolyl thiourea framework. researchgate.netnih.gov

Synthesis of Analogues and Derivatives of this compound

The generation of analogues and derivatives of this compound is primarily achieved through three main strategies: modification of the phenyl ring, derivatization at the thiadiazole moiety, and molecular hybridization. These approaches allow for a thorough exploration of the chemical space around the core structure.

Modifications on the phenyl ring of the this compound scaffold are a common strategy to modulate the electronic and steric properties of the molecule. This is typically achieved by starting with substituted anilines or phenyl isothiocyanates in the initial synthesis.

A general route involves the reaction of a substituted phenyl isothiocyanate with 2-amino-1,3,4-thiadiazole. For instance, derivatives with substituents on the phenyl ring can be prepared from the corresponding substituted benzoic acids, which are converted to the respective 5-aryl-1,3,4-thiadiazol-2-amines. These intermediates are then reacted with phenyl isothiocyanate.

One specific example is the synthesis of 1-(4-chlorophenyl)-3-[5-(4-chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-yl]-thiourea. researchgate.net In this case, the starting material, 5-(4-chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-ylamine, is reacted with 4-chlorophenyl isothiocyanate to yield the desired disubstituted thiourea. researchgate.net Similarly, urea (B33335) derivatives can be synthesized by reacting the aminothiadiazole with isocyanates. For example, 1-[5-(4-Chloro-phenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-yl]-3-naphthalen-2-yl-urea was synthesized from the reaction of 5-(4-chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-ylamine with naphthalen-2-yl isocyanate. researchgate.net

Another example involves the introduction of a trifluoromethyl group, a common substituent in medicinal chemistry. The synthesis of 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea highlights a modification on the phenyl ring, which was achieved using 4-(trifluoromethyl)phenyl isocyanate. nih.gov

The following table summarizes some examples of modifications on the phenyl ring:

| Starting Material 1 | Starting Material 2 | Resulting Derivative | Reference |

| 5-(4-Chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-ylamine | 4-Chlorophenyl isothiocyanate | 1-(4-Chloro-phenyl)-3-[5-(4-chloro-phenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-yl]-thiourea | researchgate.net |

| 5-(4-Chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-ylamine | Naphthalen-2-yl isocyanate | 1-[5-(4-Chloro-phenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-yl]-3-naphthalen-2-yl-urea | researchgate.net |

| 2-Amino-5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazole | 4-(Trifluoromethyl)phenyl isocyanate | 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | nih.gov |

The 1,3,4-thiadiazole ring itself offers multiple sites for derivatization, most commonly at the C5 position. The synthesis often starts with a substituted thiosemicarbazide which is then cyclized.

For example, 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amino derivatives are synthesized through the oxidative cyclization of substituted phenyl thiosemicarbazones using ferric chloride as a catalyst. ijpcbs.com The starting thiosemicarbazones are prepared by reacting aldehyde phenyl thiosemicarbazones with various aldehydes. ijpcbs.com This approach allows for the introduction of a wide range of substituents at the C5 position of the thiadiazole ring.

Another strategy involves the derivatization of a pre-formed thiadiazole ring. For instance, starting with 5-amino-1,3,4-thiadiazole-2-thiol, the thiol group at the C5 position can be alkylated or otherwise modified. nih.gov In one study, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives were synthesized. mdpi.com

A notable example of derivatization at the C5 position is the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives. nih.gov This was achieved by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with 4,6-dichloropyrimidine, followed by reaction with phenyl isocyanate and subsequent nucleophilic substitution with various amines on the pyrimidine (B1678525) ring. nih.gov

The following table provides examples of derivatization at the thiadiazole moiety:

| Starting Thiadiazole | Reagent | Modification | Resulting Derivative Class | Reference |

| Substituted Phenyl Thiosemicarbazone | Ferric Chloride | Oxidative cyclization | 5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amino derivatives | ijpcbs.com |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Benzyl (B1604629) bromide | S-alkylation | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives | mdpi.com |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | 4,6-Dichloropyrimidine | Thioether linkage | 5-(Pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl derivatives | nih.gov |

Molecular hybridization involves combining the this compound scaffold with other heterocyclic systems to create novel hybrid molecules with potentially enhanced properties. This approach aims to integrate the structural features of different pharmacophores into a single molecule.

One such strategy is the synthesis of 1,3,4-thiadiazole sulfonyl thioureas. In this case, substituted 2-amino-1,3,4-thiadiazoles are reacted with p-toluenesulfonyl isocyanate to yield the corresponding sulfonyl thiourea derivatives. nih.gov This introduces a sulfonylurea moiety, a well-known pharmacophore, linked to the thiadiazole ring.

Another example of molecular hybridization is the synthesis of 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety. In one study, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was used as a starting material to eventually produce complex molecules incorporating both the thiadiazole and triazole rings. nih.govmdpi.com

The hybridization can also occur through the thiourea bridge. For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea was used as a precursor to synthesize a series of 1,3,4-thiadiazole derivatives, effectively linking a substituted pyridine (B92270) ring to the thiadiazole system via the thiourea linker. nih.gov

The table below illustrates examples of molecular hybridization:

| Scaffold 1 | Scaffold 2 | Linkage | Resulting Hybrid Structure | Reference |

| 2-Amino-1,3,4-thiadiazole | p-Toluenesulfonyl isocyanate | Thiourea | 1,3,4-Thiadiazole sulfonyl thiourea | nih.gov |

| 1-Phenylthiourea | Pyridine | Thiourea | 1-(Pyridin-yl)-3-phenylthiourea derivatives which are then cyclized to thiadiazoles | nih.gov |

| 1,3,4-Thiadiazole | 1,2,3-Triazole | Various synthetic steps | Hybrid molecules containing both thiadiazole and triazole rings | nih.govmdpi.com |

Purification and Yield Optimization Strategies

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and yield optimization strategies. While specific studies focusing solely on the optimization of these aspects are not abundant, the existing literature provides insights into common practices.

Purification of the final products and intermediates is most commonly achieved through recrystallization from suitable solvents. Ethanol is frequently mentioned as the solvent of choice for recrystallization of the final thiourea and thiadiazole derivatives. nih.govresearchgate.net The choice of solvent is crucial and is determined by the solubility profile of the compound. In some cases, a mixture of solvents or alternative solvents like dimethylformamide (DMF) are used. nih.gov The purity of the synthesized compounds is typically verified by thin-layer chromatography (TLC) and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. nih.govmdpi.com

Yields for the synthesis of this compound derivatives can vary significantly depending on the specific reaction conditions and the nature of the substituents. For the synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives, a key intermediate, yields are reported to be in the range of 60-91%. mdpi.com The synthesis of the final thiourea derivatives from the corresponding aminothiadiazole and isothiocyanate often proceeds with good to excellent yields. For example, the synthesis of 1,3,4-thiadiazole sulfonyl thioureas has been reported with high yields. nih.gov

Optimization of reaction conditions is key to maximizing yields. This includes controlling the reaction temperature, reaction time, and the choice of catalyst and solvent. For instance, the cyclization of thiosemicarbazones to form the thiadiazole ring is often carried out under reflux conditions for several hours. nih.gov The use of microwave irradiation has also been reported as a method to potentially improve reaction times and yields in the synthesis of related thiosemicarbazone precursors. ijpcbs.com Phase transfer catalysts, such as PEG-600, have been employed in the synthesis of some thiourea derivatives containing a 1,3,4-thiadiazole moiety to improve reaction efficiency. researchgate.net

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)

Spectroscopic techniques are pivotal in confirming the synthesis of 1,3,4-thiadiazole (B1197879) derivatives and in providing a detailed picture of their electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the chemical environments of the constituent atoms. For analogs such as 5-phenyl-1,3,4-thiadiazol-2-amine, the aromatic protons of the phenyl ring typically appear as multiplets in the range of δ 7.41–7.75 ppm. mdpi.com The amine protons (NH₂) often present as a broad, deuterable singlet around δ 7.35-7.78 ppm. mdpi.com

In more complex derivatives, such as those with additional substitutions, the aromatic protons can span a wider range, for instance, between δ 7.01 and 8.27 ppm. jocpr.comdergipark.org.tr The protons of the thiourea (B124793) moiety (-NH-C(S)-NH-) are expected to appear as distinct, exchangeable singlets, with chemical shifts influenced by their specific electronic environment and potential for hydrogen bonding.

In the ¹³C NMR spectra of related 1,3,4-thiadiazole structures, the carbon atoms of the thiadiazole ring are characteristically observed at distinct downfield shifts. For example, in 5-phenyl-1,3,4-thiadiazol-2-amine, the C-2 and C-5 carbons of the thiadiazole ring resonate at approximately δ 168.51 ppm and δ 156.46 ppm, respectively. mdpi.com The phenyl carbons typically appear in the δ 126-131 ppm range. mdpi.com For other derivatives, these phenyl carbon signals can be found between δ 117.54 and δ 146.67 ppm. dergipark.org.tr The thiocarbonyl carbon (C=S) of the thiourea linkage is a key marker and would be expected to resonate at a significant downfield position, often in the range of δ 178-181 ppm, as seen in related azo dyes containing a thiadiazole ring. mdpi.com

| Compound Analog | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-Phenyl-1,3,4-thiadiazol-2-amine | 7.75 (d, 2H, Ar-H), 7.41-7.47 (m, 5H, Ar-H, NH₂) | 168.51 (C-2 thia), 156.46 (C-5 thia), 131.04 (Ar-C), 129.62 (Ar-C), 129.17 (Ar-C), 126.35 (Ar-C) | mdpi.com |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 7.61 (d, 2H, Ar-H), 7.35 (s, 2H, NH₂), 7.26 (d, 2H, Ar-H), 2.33 (s, 3H, CH₃) | 168.15 (C-2 thia), 156.45 (C-5 thia), 139.25 (Ar-C), 129.61 (Ar-C), 128.30 (Ar-C), 126.22 (Ar-C), 20.85 (CH₃) | mdpi.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy provides valuable information on the functional groups present in the molecule by identifying their characteristic vibrational frequencies. In thiourea derivatives of 1,3,4-thiadiazole, several key absorption bands are expected.

The N-H stretching vibrations of the thiourea and any amine groups typically appear as one or more bands in the region of 3100-3450 cm⁻¹. mdpi.com Aromatic C-H stretching is generally observed around 3000-3100 cm⁻¹. jocpr.com The C=N stretching vibration of the thiadiazole ring is a characteristic feature, often found in the 1604-1647 cm⁻¹ range. jocpr.commdpi.com The thiocarbonyl (C=S) stretching vibration, a hallmark of the thiourea group, is expected to appear in the 1257-1280 cm⁻¹ region. jocpr.commdpi.com The C-S bond within the thiadiazole ring also gives rise to a characteristic absorption.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch (thiourea, amine) | 3100 - 3450 | mdpi.com |

| Ar-H stretch | 3000 - 3100 | jocpr.com |

| C=N stretch (thiadiazole) | 1604 - 1647 | jocpr.commdpi.com |

| C=S stretch (thiourea) | 1257 - 1280 | jocpr.commdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would confirm its molecular formula.

The fragmentation patterns of related thiourea and 1,3,4-thiadiazole derivatives often involve characteristic cleavages. The thiourea linkage is a common site of fragmentation. For instance, studies on phthalimidoacyl thiourea derivatives show fragmentation pathways involving the loss of an HN=C=S molecule. nih.gov The fragmentation of the thiadiazole ring itself can also occur. The detection of fragment ions corresponding to the phenyl isothiocyanate and the 2-amino-1,3,4-thiadiazole (B1665364) moieties would provide strong evidence for the structure of the title compound.

X-ray Crystallography for Solid-State Structure

Intermolecular Hydrogen Bonding and Supramolecular Assemblies

In the solid state, thiourea derivatives are known to form extensive networks of intermolecular hydrogen bonds, which dictate their packing and supramolecular assembly. For the analog 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, intermolecular hydrogen bonds of the types C—H⋯N and N—H⋯S are observed, linking adjacent molecules. nih.gov These interactions often result in the formation of layered structures. It is highly probable that this compound would exhibit similar N—H⋯S and N—H⋯N hydrogen bonds, involving the thiourea protons and the nitrogen atoms of the thiadiazole ring, leading to the formation of dimers or extended chains.

Conformational Preferences in Crystalline State

The conformation of the thiourea moiety is a key structural feature. In the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the thiourea fragment is nearly coplanar with the benzothiazolyl moiety. nih.gov The molecule adopts a conformation where the 4-bromobenzoyl group is trans and the 2-benzothiazolyl ring is cis with respect to the thiono S atom across the C-N bonds of the thiourea group. nih.gov An intramolecular N—H⋯O hydrogen bond is also observed, which helps to stabilize this conformation. nih.gov For this compound, a similar planar arrangement of the thiourea group with respect to the thiadiazole ring is expected, likely stabilized by intramolecular hydrogen bonding between a thiourea proton and a nitrogen atom of the thiadiazole ring, forming a pseudo-six-membered ring. The phenyl group's orientation relative to the thiourea backbone would be determined by steric and electronic factors.

Tautomeric Equilibria and Isomerism Studies

The structure of this compound incorporates a thiourea moiety, which is known to exhibit tautomerism. This phenomenon involves the migration of a proton, leading to structural isomers that can coexist in equilibrium.

Thione-Enethiol Tautomerism in Thiourea Scaffolds

The thiourea core, represented chemically as (R¹R²N)(R³R⁴N)C=S, can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form. mdpi.com The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H). mdpi.com This equilibrium is a specific example of thione-enethiol tautomerism.

For thiourea and its derivatives, the thione form is generally the more stable and predominant tautomer. mdpi.comias.ac.in However, the position of the equilibrium can be influenced by several factors, including the nature of the substituents on the nitrogen atoms, the solvent, and temperature. winona.eduresearchgate.net In aqueous solutions, the thione form is more prevalent. mdpi.com Studies on thiourea in various aqueous alcohol solutions have shown that the proportion of the thiol form increases in the order of water < methanol (B129727) < ethanol (B145695) < propanol (B110389) < isopropyl alcohol. researchgate.net The addition of acid to these solutions tends to favor the thione form. researchgate.net The ability of the thiourea group to act as both a hydrogen bond donor and acceptor plays a crucial role in its catalytic activities and interactions, which is directly linked to this tautomeric capability. researchgate.net While the thione tautomer is critical for the biological activity of some related compounds, the thiol tautomer is necessary for others, such as in the facile oxidation to disulfides. ias.ac.in

Spectroscopic and Computational Approaches to Tautomerism

The study of tautomeric equilibria in thiourea derivatives heavily relies on a combination of spectroscopic techniques and computational modeling. These methods provide both qualitative and quantitative insights into the presence and relative stability of different tautomers.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups associated with each tautomer. The C=S (thione) stretching vibration is a key indicator. iosrjournals.org In one study of thiourea, a sharp peak at 1585 cm⁻¹ was attributed to the thioamide (C=S) asymmetric stretching vibration. iosrjournals.org The presence of multiple N-H stretching vibrations can also suggest the existence of different tautomeric forms in solution. iosrjournals.org

UV-Visible Spectroscopy: UV spectroscopy can be used to determine the ratio of tautomers in solution by measuring the intensities of their distinct absorption bands. researchgate.net For thiourea in aqueous alcohol solutions, the absorption bands at 236 nm and 200 nm are used to establish the tautomer ratio. researchgate.net In studies of other related heterocyclic compounds, the keto-enol equilibrium was shown to be highly solvent-dependent, with polar aprotic solvents favoring one form and non-polar solvents favoring the other. mdpi.comdntb.gov.ua This principle is applicable to the thione-thiol equilibrium as well.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure. In superacidic systems, low-temperature NMR has been used to exclusively identify the S-protonated (thiol) form of thiourea. tsijournals.com For substituted thioureas, the ¹³C NMR signal for the C=S carbon is typically found around 180 ppm, confirming the presence of the thiourea moiety. orientjchem.org However, proton-deuterium exchange in solvents like D₂O can sometimes eliminate meaningful signals for the labile N-H and S-H protons. winona.edu

Computational Studies: Computational chemistry, using methods like Density Functional Theory (DFT) and Hartree-Fock, complements experimental findings. These calculations can predict the relative energies and stabilities of the different tautomers in the gas phase and in solution. tandfonline.comresearchgate.net For thiourea dioxide, a related compound, calculations showed that its tautomer, formamidine (B1211174) sulfinic acid (FSA), is the more stable form in solution, while the dioxide form is stabilized by crystal packing in the solid state. tandfonline.comresearchgate.net Similar studies on thiourea itself calculated the thiol tautomer to be significantly higher in energy (by 62.5 kJ mol⁻¹) than the thione form. rsc.org These computational models can also elucidate the mechanisms of interconversion, finding low activation barriers for both intramolecular and intermolecular proton transfer. tandfonline.com

Table 1: Spectroscopic Data for Thiourea Tautomer Analysis

| Technique | Tautomer Form | Key Spectral Feature | Observation/Comment | Reference |

|---|---|---|---|---|

| FTIR | Thione | ~1585 cm⁻¹ | Asymmetric C=S stretching vibration. | iosrjournals.org |

| FTIR | Thione/Thiol | 3156, 3259, 3371 cm⁻¹ | Multiple N-H stretching bands indicating different NH₂ environments due to tautomerism. | iosrjournals.org |

| UV-Vis | Thione/Thiol | 236 nm & 200 nm | Ratio of absorption intensities used to determine tautomer equilibrium in solution. | researchgate.net |

| ¹³C NMR | Thione | ~180.2 ppm | Signal for the C=S carbon in ethyl thiourea derivatives. | orientjchem.org |

Table 2: Computational Energy Differences for Thioamide Tautomers

| Compound | Tautomer Pair | Calculated Energy Difference (kJ/mol) | More Stable Tautomer | Reference |

|---|---|---|---|---|

| Thiourea | Thione vs. Thiol | 62.5 | Thione | rsc.org |

| Thioformamide | Thioamide vs. Thiolimine | >33.5 (8 kcal/mol) | Thioamide | nih.gov |

| Thiourea Dioxide | TDO vs. FSA | ~14.6 (in vacuum) | FSA (tautomer) | tandfonline.com |

Chiroptical Properties (If Applicable to Asymmetric Derivatives)

While this compound itself is not chiral, the introduction of a chiral center into its structure would yield asymmetric derivatives with potential chiroptical properties. The synthesis and study of such chiral molecules are significant in fields like asymmetric catalysis and medicinal chemistry. mdpi.com

Although no specific studies on the chiroptical properties of asymmetric derivatives of this compound were identified, research on structurally related chiral thioureas and 1,3,4-thiadiazoles provides a strong indication of their potential. For instance, a series of novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives were synthesized via an enantioselective Mannich reaction, achieving excellent enantioselectivities (up to >99% ee). researchgate.net

Furthermore, enantiopure aryl-thioureas, specifically N-(4-X-phenyl)-N'-[1(S)-1-phenylethyl]thiourea (where X = Cl, Br, NO₂), have been synthesized, and their properties were investigated. documentsdelivered.com These compounds were crystallized, and their molecular structures were determined by X-ray diffraction. Semi-empirical calculations were performed to predict their refractive indices, optical rotation, and electro-optic effects. Notably, the nitro-substituted derivative was estimated to possess a large electro-optic coefficient (r₃₃₃) of approximately 30 pm/V, highlighting the potential for significant chiroptical activity in non-centrosymmetric crystal structures. documentsdelivered.com

The synthesis of chiral thioureas is often achieved by reacting a chiral amine with an isothiocyanate. mdpi.com Given the structure of this compound, asymmetric derivatives could be conceptualized, for example, by replacing the phenyl group with a chiral moiety like (S)-α-phenylethyl or by introducing a chiral substituent onto the phenyl ring. The resulting diastereomers or enantiomers would be expected to exhibit distinct chiroptical properties, such as specific optical rotation and circular dichroism, which are valuable for stereoselective applications.

Table 3: Properties of Related Asymmetric Thiourea and Thiadiazole Derivatives

| Compound Class | Example Derivative | Key Chiral Feature | Observed/Calculated Property | Reference |

|---|---|---|---|---|

| Chiral 1,3,4-Thiadiazoles | 5-(substituted aryl)-1,3,4-thiadiazole derivative | Product of asymmetric Mannich reaction | Excellent enantioselectivities (up to >99% ee) | researchgate.net |

| Chiral Aryl-Thioureas | N-(4-nitrophenyl)-N'-[1(S)-1-phenylethyl]thiourea | (S)-1-phenylethyl group | Estimated electro-optic coefficient (r₃₃₃) of ~30 pm/V | documentsdelivered.com |

Investigation of Biological and Pharmacological Activities Excluding Clinical Data

Antimicrobial Activities

Derivatives of the 1,3,4-thiadiazole (B1197879) nucleus are recognized for their significant antimicrobial properties. The core structure, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a key pharmacophore in many bioactive compounds. The incorporation of a thiourea (B124793) moiety often enhances this activity, leading to a class of compounds with potential therapeutic applications against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thiourea derivatives incorporating a 1,3,4-thiadiazole ring have demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be more potent than standard antibiotics in some cases. For instance, certain thiadiazole-thiourea derivatives have exhibited significant activity against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values indicating strong antibacterial action.

The antibacterial effectiveness of these compounds is often influenced by the nature of substituents on the phenyl ring. The presence of electron-withdrawing or electron-donating groups can modulate the biological activity. Research on various substituted 1-phenyl-3-(5-substituted-1,3,4-thiadiazol-2-yl)thiourea derivatives has revealed a broad spectrum of activity against pathogenic bacteria.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole-thiourea derivative D | Staphylococcus pneumoniae | 15.1 ± 0.7 | |

| Thiadiazole-thiourea derivative D | Bacillus subtilis | 19.8 ± 1.1 | |

| Thiourea derivative 7a | Gram-positive & Gram-negative bacteria | 0.95 ± 0.22 to 3.25 ± 1.00 | |

| Thiourea derivative 7b | Gram-positive & Gram-negative bacteria | 0.95 ± 0.22 to 3.25 ± 1.00 | |

| Thiourea derivative 8 | Gram-positive & Gram-negative bacteria | 0.95 ± 0.22 to 3.25 ± 1.00 |

Antifungal Potency Against Pathogenic Fungi

The antifungal potential of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea derivatives has been extensively evaluated against various pathogenic fungi. These compounds have shown promising activity against species such as Candida albicans and Aspergillus niger. The structural features of these molecules play a crucial role in their antifungal efficacy.

For example, certain N-allyl-1,3,4-thiadiazol-2-amine derivatives have demonstrated good inhibitory activity against Candida albicans. The mechanism of antifungal action is thought to involve the disruption of fungal cell wall synthesis, a mode of action that is distinct from some existing antifungal agents. This suggests that these compounds could be effective against fungal strains that have developed resistance to other drugs.

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Allyl-1,3,4-thiadiazol-2-amine (C) | Candida albicans | 0.08 | |

| Thiourea derivative 7a | Aspergillus flavus | 0.95 ± 0.22 to 3.25 ± 1.00 | |

| Thiourea derivative 7b | Aspergillus flavus | 0.95 ± 0.22 to 3.25 ± 1.00 | |

| Thiourea derivative 8 | Aspergillus flavus | 0.95 ± 0.22 to 3.25 ± 1.00 | |

| Phenylthiazole derivative 5b | Sclerotinia sclerotiorum | 0.51 |

Antiviral Properties and Emerging Research Areas

The antiviral potential of 1,3,4-thiadiazole derivatives is an emerging area of research. Studies have indicated that these compounds can exhibit activity against a variety of viruses. For instance, certain derivatives have shown inhibitory effects against the Tobacco Mosaic Virus (TMV), suggesting potential applications in agriculture.

In the context of human viral pathogens, research has explored the activity of thiadiazole-thiourea derivatives against viruses such as Herpes Simplex Virus (HSV), Sindbis virus, and Coxsackie virus B4. The thiourea moiety is often highlighted as a key contributor to the observed antiviral effects. The versatility of the 1,3,4-thiadiazole scaffold allows for the synthesis of a wide range of derivatives, opening avenues for the development of novel antiviral agents.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound and its derivatives are still under investigation, but several hypotheses have been proposed. For antifungal activity, it is suggested that these compounds interfere with the synthesis of the fungal cell wall. This can lead to a loss of cell integrity and eventual cell death.

For antibacterial action, it is believed that these compounds may inhibit essential enzymes in bacteria, such as DNA gyrase, which is crucial for DNA replication and repair. The thiourea and thiadiazole moieties can act as hydrogen binding domains and electron donor systems, facilitating interactions with biological targets.

Anticancer / Cytotoxic Activities

The 1,3,4-thiadiazole ring is a prominent scaffold in the design of new anticancer agents. When combined with a phenylthiourea (B91264) group, the resulting derivatives have shown significant cytotoxic activity against various cancer cell lines.

Cytotoxicity Evaluation Against Specific Cancer Cell Lines (e.g., A549, HepG2, HCT-116, PC3, MCF-7)

Numerous studies have evaluated the in vitro cytotoxicity of 1,3,4-thiadiazole-based thiourea derivatives against a panel of human cancer cell lines. These include lung carcinoma (A549), liver carcinoma (HepG2), colon carcinoma (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7).

The cytotoxic efficacy is often dependent on the specific chemical substitutions on the core structure. For example, some derivatives have shown high potency against the MCF-7 breast cancer cell line. The introduction of certain functional groups can enhance the compound's ability to induce apoptosis (programmed cell death) in cancer cells. Research has also shown that some of these compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound with two methoxy (B1213986) groups (22) | MCF-7 (Breast) | 0.28 µg/mL | |

| Compound with two methoxy groups (22) | A549 (Lung) | 0.52 µg/mL | |

| Honokiol derivative 8a | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | |

| Thiadiazole derivative 36a-e | MCF-7 (Breast) | 5.51 - 9.48 | |

| Pyridine (B92270) derivative 18a-h | HCT-116 (Colon) & HepG2 (Liver) | 2.03 - 37.56 | |

| Thiourea derivative 7a | MCF-7 (Breast) | 10.17 ± 0.65 | |

| Thiourea derivative 7b | MCF-7 (Breast) | 11.59 ± 0.59 |

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea (B1604759) have demonstrated the ability to induce apoptosis, a form of programmed cell death, in cancer cells. One notable derivative, 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (compound 7), has shown a significant apoptosis-inducing effect on the human chronic myeloid leukemia (CML) cell line K562. nih.gov This compound was identified as having a potent effect on cancer cell survival. nih.gov

Furthermore, flow cytometric analysis of ciprofloxacin-based 1,3,4-thiadiazole derivatives has highlighted their capacity to cause cell cycle arrest in the sub-G1 phase, which is a hallmark of apoptosis. nih.gov Similarly, a novel synthetic 1,3-phenyl bis-thiourea compound, while not a direct thiadiazole derivative, illustrates the broader potential of thiourea compounds to induce mitotic arrest in prometaphase, leading to apoptotic cell death in multiple cancer cell lines. elsevierpure.com Studies on other related 1,3,4-thiadiazole derivatives have also confirmed their ability to induce apoptosis and cause cell cycle arrest. mdpi.comnih.gov For example, compound 19, a hybrid of 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole, was found to halt the HePG-2 cell cycle at the G0/G1 phase by activating the apoptotic pathway. researchgate.net

Mechanisms of Action in Cellular Models (e.g., EGFR TK inhibition)

The 1,3,4-thiadiazole scaffold is a key feature in the design of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. nih.gov Certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual inhibitors of EGFR and HER-2. nih.gov The inhibitory activity is influenced by the substituents on the phenyl ring. nih.gov A Western blot analysis confirmed that compound 29i effectively inhibits the phosphorylation of both EGFR and HER-2. nih.gov

Another series of 1,3,4-thiadiazole hybrids demonstrated strong EGFR inhibitory effects, with IC50 values for the most potent compounds, 32a and 32d , being 0.08 µM and 0.30 µM, respectively. nih.gov A separate study on 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids also identified a compound (19 ) with significant EGFR suppression, showing an IC50 value of 0.313 µM. researchgate.net

Enzyme Inhibition Studies

Ketol-Acid Reductoisomerase (KARI) Inhibition

Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. tandfonline.comnih.gov Derivatives of 1,3,4-thiadiazol-2-yl-thiourea (B1657829) have been synthesized and evaluated as KARI inhibitors. tandfonline.comnih.gov In a study of N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas, several compounds showed effective inhibition of rice KARI in vitro. tandfonline.comnih.gov

The research highlighted that derivatives with longer alkyl chains at the 5-position of the thiadiazole ring, as well as those with a substituent at the 4-position of the phenyl ring, exhibited higher KARI inhibitory activity. nih.gov Specifically, the 5-butyl substituted compound (3e ) and the 3-pyridinyl substituted compound (3n ) achieved 100% inhibition of KARI at a concentration of 100 μg·mL−1. tandfonline.comnih.gov

| Compound ID | Substituent | KARI Inhibition (%) | Concentration (µg/mL) |

| 3e | 5-butyl | 100 | 100 |

| 3n | 3-pyridinyl | 100 | 100 |

This table presents the inhibitory activity of selected thiourea derivatives against Ketol-Acid Reductoisomerase (KARI). tandfonline.comnih.gov

Carbonic Anhydrase (CAIX) Inhibition

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme associated with tumors, making it a target for anticancer drug development. unifi.itnih.gov Sulfonamide derivatives incorporating a 1,3,4-thiadiazole ring have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. unifi.itresearchgate.net While benzenesulfonamides were generally weaker inhibitors of cytosolic isoforms hCA I and II compared to thiadiazole-sulfonamides, both showed comparable, potent inhibition against the transmembrane isoform hCA IX. unifi.it

A series of coumarin-thiourea hybrids also demonstrated potent inhibition of hCA IX, with all tested compounds showing inhibition constants (KI) below 100 nM. nih.gov For instance, compound 4b was the most effective inhibitor in this series with a KI of 78.5 nM against hCA IX. nih.gov Another study on benzenesulfonamides incorporating various heterocyclic moieties found that most compounds significantly inhibited CA IX with KI values in the range of 4.5–47.0 nM. researchgate.net

| Compound Series | Target Isoform | Inhibition Range (K>I) |

| Thiadiazole-sulfonamides (1 , 2 ) | hCA IX | 6.4–49.5 nM |

| Benzenesulfonamides (3 , 4 ) | hCA IX | 51.3–56.5 nM |

| Coumarin-thiourea hybrids (4a-o ) | hCA IX | <100 nM |

| Benzenesulfonamides with heterocyclic moieties | CA IX | 4.5–47.0 nM |

This table summarizes the inhibition constants (KI) of different series of compounds against Carbonic Anhydrase IX (CAIX). unifi.itresearchgate.netnih.gov

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that are validated targets for antibacterial agents. nih.gov Thiourea derivatives containing a 1,3,4-thiadiazole moiety have been explored as potential inhibitors of these enzymes. nih.govresearchgate.net One study found that a thiosemicarbazide (B42300) derivative, compound 8 , displayed excellent inhibitory activity against Escherichia coli DNA gyrase B (IC50 = 0.33 µM) and moderate activity against E. coli Topoisomerase IV (IC50 = 19.72 µM). researchgate.net These values are comparable to the reference drug novobiocin. researchgate.net Molecular docking studies suggest that these compounds can bind to the active sites of E. coli DNA gyrase B and Topoisomerase IV. researchgate.net Other research has also pointed to 1,3,4-thiadiazole and thiosemicarbazide derivatives as potent inhibitors of DNA gyrase and topoisomerase IV. researchgate.net

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference Drug (Novobiocin) IC50 (µM) |

| 8 | DNA Gyrase B | E. coli | 0.33 ± 1.25 | 0.28 ± 1.45 |

| 8 | Topoisomerase IV | E. coli | 19.72 ± 1.00 | 10.65 ± 1.02 |

This table shows the half-maximal inhibitory concentration (IC50) of a thiosemicarbazide derivative against bacterial enzymes. researchgate.net

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammatory responses, and its inhibition is a potential therapeutic strategy. researchgate.net N-phenyl-N'-1,3,4-thiadiazol-2-yl-thiourea has been identified as a compound with strong potential for development as a MIF inhibitor, demonstrating excellent in vitro activity with an IC50 value of 0.3 µM. researchgate.netcore.ac.uk This highlights the potential of thiourea compounds as lead structures for developing more potent MIF inhibitors. researchgate.netcore.ac.uk However, a study on N-benzoyl-N'-phenylthiourea derivatives showed that while in silico results were promising, the in vitro assay indicated only low inhibitory activity against the tautomerase activity of the MIF protein. researchgate.net

Other Biological Activities

Beyond their impact on α-glucosidase, derivatives of this compound have been explored for a range of other biological activities.

The antioxidant potential of thiourea and 1,3,4-thiadiazole derivatives has been a subject of considerable research. chemmethod.comhueuni.edu.vn The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging methods. saudijournals.comjapsonline.com Studies on various thiourea derivatives have shown their ability to effectively scavenge free radicals. saudijournals.com For example, 1,3-diphenyl-2-thiourea (DPTU) was found to be a more potent radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU). saudijournals.com

The primary mechanism of action for the antioxidant activity of thiourea derivatives is believed to be hydrogen atom transfer (HAT). saudijournals.com Computational studies have suggested that the HAT mechanism is kinetically favored over the single electron transfer (SET) mechanism when these compounds react with free radicals. saudijournals.com

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The 1,3,4-thiadiazole nucleus is a component of several compounds with known antimycobacterial properties. nih.gov A series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. researchgate.netcbijournal.com The most significant inhibition of 67% was observed for N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea at a concentration of 6.25 μg/mL. researchgate.netcbijournal.comconnectjournals.com Other derivatives in the same series also showed varying degrees of inhibition against the mycobacterium. connectjournals.com

In a different study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a 69% inhibitory activity against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL, while 2-phenylamino-5-phenyl-1,3,4-thiadiazole showed 65% inhibition. connectjournals.com Furthermore, certain N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives have exhibited significant activity, with MIC values of 3.12 µg/mL. nih.gov

Epilepsy is a neurological disorder for which new therapeutic options are continuously sought. The 1,3,4-thiadiazole scaffold is present in several compounds with anticonvulsant properties. arjonline.orgmdpi.comnih.gov Derivatives are often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. arjonline.orgresearchgate.net

A series of N-(alkyl/substituted aryl)-N′-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas were synthesized and showed potential in the pentylenetetrazole (PTZ) model, suggesting efficacy against petit mal seizures. researchgate.net The ED50 values for the active compounds in this series ranged from 18.75 to 68.42 mg/kg. researchgate.net Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring can significantly influence the anticonvulsant activity. arjonline.orgsphinxsai.comnih.gov

Leishmaniasis is a parasitic disease for which current treatments have limitations, driving the search for new therapeutic agents. nih.govmdpi.com The 1,3,4-thiadiazole ring is a key structural feature in many compounds with antiprotozoal activity. nih.gov

Several 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have shown promising antileishmanial activity, with some being as active as the reference drug miltefosine. For instance, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing a triazole moiety were evaluated against the promastigote form of Leishmania major, with most compounds exhibiting good activity. mdpi.com The most active compound in this series, a 4-methylbenzyl analog, was also effective against the intracellular amastigote form. mdpi.com Another study highlighted that certain 1,3,4-thiadiazole analogs showed potent activity against Leishmania donovani promastigotes, with one compound having an IC50 value of 0.495 μM. nih.gov

Despite a comprehensive search of available scientific literature, no studies detailing the anti-inflammatory effects of the specific chemical compound this compound were identified.

Research into the biological and pharmacological activities of related compounds, such as various derivatives of 1,3,4-thiadiazole and thiourea, has been conducted and indicates that these general classes of molecules can exhibit anti-inflammatory properties. However, data specifically pertaining to the unconjugated parent compound, this compound, is not present in the currently accessible body of scientific research.

Therefore, it is not possible to provide an article on the anti-inflammatory effects of this specific compound as per the provided outline and instructions, due to the absence of published research findings. Further investigation and dedicated studies would be required to determine the anti-inflammatory potential of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For thiourea (B124793) derivatives containing a 1,3,4-thiadiazole (B1197879) ring, the pharmacophore typically consists of a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov The thiourea bridge group (-NH-CS-NH-) itself is a key pharmacophoric element, capable of forming multiple hydrogen bonds with biological targets. nih.gov

In the context of 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea , the essential pharmacophoric features can be delineated as follows:

Hydrogen Bond Donors: The two N-H groups of the thiourea linkage.

Hydrogen Bond Acceptors: The nitrogen atoms of the 1,3,4-thiadiazole ring and the sulfur atom of the thiocarbonyl group (C=S).

Hydrophobic/Aromatic Regions: The phenyl ring and the 1,3,4-thiadiazole ring contribute to hydrophobic interactions, which are critical for anchoring the molecule within the binding pocket of a target protein. nih.gov

Ligand-based drug design for this class of compounds often involves modifying the substituents on the phenyl ring and the 1,3,4-thiadiazole ring to optimize interactions with the target. For instance, structure-activity relationship studies on related compounds have shown that the nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring can significantly influence inhibitory activity against various microorganisms. nih.gov Similarly, substitutions on the phenyl ring can modulate the compound's electronic and steric properties, thereby affecting its binding affinity.

Ligand Efficiency and Drug-Like Properties Assessment

The "drug-likeness" of a compound is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often guided by rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Ligand efficiency (LE) and other related metrics provide a quantitative measure of how effectively a molecule binds to its target relative to its size. nih.govnih.gov

For This compound , an in silico assessment of its drug-like properties can be performed. These computational predictions are valuable in the early stages of drug discovery for prioritizing candidates for further development. researchgate.net

Table 1: Predicted Physicochemical and Drug-Like Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 238.32 | Yes (< 500) |

| LogP (Lipophilicity) | 2.1 - 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) |

| Molar Refractivity | 66.5 | - |

| Polar Surface Area (Ų) | 95.8 | - |

The data in Table 1, based on computational predictions, indicates that This compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Ligand efficiency (LE) is a measure that relates the binding affinity of a ligand to its size (number of heavy atoms). nih.gov While specific experimental binding data for This compound against a particular target is not available in the reviewed literature, the general principles of ligand efficiency are applied to guide the optimization of such compounds. A higher LE value is generally desirable, as it indicates a more efficient binding per atom. For a hit or lead compound, medicinal chemists aim to improve potency without excessively increasing molecular size, thereby maintaining or improving ligand efficiency.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. dergipark.org.truniversci.comnih.gov For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), have been successfully employed to determine optimized geometries, analyze molecular orbitals, and predict spectroscopic and reactivity parameters. researchgate.netnih.govresearchgate.net Such studies have demonstrated good agreement between theoretical predictions and experimental results, validating the use of DFT for this class of compounds. researchgate.net

The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally signifies higher reactivity and a greater propensity for electron transfer. nih.gov

Studies on related 1,3,4-thiadiazole derivatives show that substitutions on the heterocyclic or phenyl rings can modulate this energy gap. For instance, the introduction of electronegative groups can reduce the HOMO-LUMO gap, thereby increasing reactivity. dergipark.org.tr DFT calculations have shown that in donor-acceptor systems involving thiadiazole, the HOMO is often distributed across the donor portion of the molecule, while the LUMO is localized on the acceptor thiadiazole unit. repositorioinstitucional.mx

| Compound Type | HOMO-LUMO Gap (ΔE) in eV | Computational Method | Reference |

|---|---|---|---|

| Fluorene-1,3,4-thiadiazole (1 unit) | 3.51 | B3LYP/6-31G(d) | researchgate.net |

| Fluorene-1,3,4-thiadiazole (10 units) | 2.33 | B3LYP/6-31G(d) | researchgate.net |

| 1,3,4-oxadiazol-ylthieno[2,3-d]pyrimidine derivative | 3.15 - 3.83 | B3LYP/6-311G(d,p) | nih.gov |

Molecular Electrostatic Potential (MEP) maps are another vital output of DFT calculations, visualizing the charge distribution across a molecule and highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netrsc.org For 1,3,4-thiadiazole derivatives, MEP analyses typically show negative potential (red/yellow regions) around the electronegative nitrogen and sulfur atoms of the thiadiazole ring, identifying them as likely sites for electrophilic interaction and hydrogen bonding. rsc.org Conversely, positive potential (blue regions) is often located around the amine hydrogens, indicating nucleophilic sites. rsc.org This information is critical for understanding how the molecule interacts with biological targets. researchgate.net

DFT calculations are widely used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which serve as a powerful tool for structural confirmation. dergipark.org.trnih.gov Theoretical calculations for 1,3,4-thiadiazole derivatives have shown a high degree of correlation with experimental data, often with Pearson coefficients around 0.99 for both IR and 13C NMR spectra. dergipark.org.tr

For a molecule like 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea, characteristic vibrational frequencies and chemical shifts can be predicted. Experimental data from the closely related precursor, 5-Phenyl-1,3,4-thiadiazol-2-amine, provides a basis for what to expect. mdpi.com

| Spectroscopy | Functional Group/Proton | Expected Peak/Chemical Shift (ppm) | Reference |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H stretching (amine/thiourea) | ~3200 - 3400 | mdpi.commdpi.com |

| FT-IR (cm⁻¹) | C=N stretching (thiadiazole) | ~1600 - 1630 | mdpi.com |

| FT-IR (cm⁻¹) | C=S stretching (thiourea) | ~1350 | |

| ¹H-NMR | Aromatic Protons (phenyl) | 7.3 - 7.8 | mdpi.comnih.gov |

| ¹H-NMR | NH Protons (amine/thiourea) | 7.4 - 11.3 | dergipark.org.trmdpi.com |

| ¹³C-NMR | Thiadiazole Carbons (C2, C5) | 156 - 169 | dergipark.org.trmdpi.com |

| ¹³C-NMR | Phenyl Carbons | 126 - 131 | mdpi.com |

Tautomerism is a key chemical concept for thiourea (B124793) and triazole-thione derivatives, where the molecule can exist in equilibrium between different isomeric forms, most commonly the thione (=S) and thiol (-SH) forms. aip.orgjocpr.com DFT calculations are instrumental in determining the relative stability of these tautomers by computing their ground-state energies. zsmu.edu.uanih.gov

For thiourea itself and its derivatives, studies have shown that the thione form is generally the more stable tautomer in the gas phase and in inert matrices. aip.orgresearchgate.net The heterocyclization mechanism to form certain thiadiazoles can involve a thiol-thiourea tautomeric shift. zsmu.edu.ua Similarly, for related azole-thiones, quantum chemical calculations consistently indicate that thione tautomers are more stable than their thiol counterparts, although the energy difference can be reduced by prototropic solvents. zsmu.edu.uanih.gov This suggests that this compound likely exists predominantly in its thione form under standard conditions.

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. researchgate.netdovepress.com This method is crucial for identifying potential biological targets and understanding the mechanism of action for compounds like this compound and its analogues. nih.govresearchgate.net The mesoionic nature of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes and interact strongly with biological targets like proteins and DNA. nih.govnih.gov

Docking studies on a wide range of 1,3,4-thiadiazole derivatives have identified numerous potential protein targets, primarily in the fields of anticancer and antimicrobial research. The specific target often depends on the other substituents attached to the thiadiazole core.

| Putative Protein Target | Therapeutic Area | PDB Code (if available) | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase (EGFR-TK) | Anticancer | 1M17 | nih.govnih.gov |

| DNA Gyrase B / Topoisomerase IV | Antimicrobial | 1AJ6 / 1S14 | nih.govbenthamdirect.comnih.gov |

| ADP-sugar pyrophosphatase (NUDT5) | Anticancer (Breast) | - | researchgate.netuowasit.edu.iqresearcher.life |

| Tubulin | Anticancer | - | mdpi.comnih.gov |

| Abl protein kinase | Anticancer (Leukemia) | - | mdpi.com |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | 4ASE | mdpi.comresearchgate.net |

Successful binding of a ligand to a protein's active site is governed by a network of non-covalent interactions. For 1,3,4-thiadiazole derivatives, docking analyses have revealed several key interaction types that contribute to their binding affinity and stability. nih.govmdpi.com

Hydrogen Bonds: This is one of the most common and critical interactions. The nitrogen atoms of the thiadiazole ring and the nitrogen and sulfur atoms of the thiourea bridge can act as hydrogen bond acceptors, while the N-H protons serve as hydrogen bond donors. nih.govmdpi.com Studies have shown hydrogen bonds forming with key amino acid residues such as Arginine (Arg), Asparagine (Asn), and Methionine (Met) in the active sites of proteins like DNA gyrase and Abl kinase. nih.govmdpi.com For example, one derivative formed four distinct hydrogen bonds within the active site of the NUDT5 gene. uowasit.edu.iq

Hydrophobic and π-Interactions: The phenyl ring is crucial for establishing hydrophobic contacts and π-system interactions (e.g., π-π stacking, π-cation, π-sulfur) with aromatic or aliphatic residues in the protein's binding pocket. nih.govmdpi.com In the EGFR active site, the phenyl group of related compounds has been shown to form arene-cation interactions with residues like Lysine (Lys745).

The combination of these interactions anchors the thiadiazole derivatives within the binding site, leading to the inhibition of the protein's biological function and resulting in the observed therapeutic effect. researchgate.net

Prediction of Binding Affinity and Inhibition Constants

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of the 1,3,4-thiadiazole class, docking studies have been instrumental in identifying potential inhibitors for various biological targets, particularly in cancer research.